Home > Products > Screening Compounds P47615 > 8-chloro-6-methylimidazo[1,2-a]pyrazine
8-chloro-6-methylimidazo[1,2-a]pyrazine - 143591-86-0

8-chloro-6-methylimidazo[1,2-a]pyrazine

Catalog Number: EVT-8891428
CAS Number: 143591-86-0
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Chloro-6-methylimidazo[1,2-a]pyrazine is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyrazine class. This compound is characterized by a fused ring system that contains both imidazole and pyrazine moieties, making it of significant interest in medicinal chemistry due to its potential biological activities. It is classified under heterocycles and is recognized for its role in various chemical reactions and applications in drug development.

Synthesis Analysis

Methods

The synthesis of 8-chloro-6-methylimidazo[1,2-a]pyrazine can be achieved through several methods, including:

  1. Condensation Reactions: These involve the reaction of appropriate precursors, such as 6-methylimidazole and chlorinated pyrazines, often facilitated by catalysts or under specific conditions to enhance yield.
  2. Flash Vacuum Thermolysis: A novel method that has been reported for synthesizing imidazo-azines involves the thermolysis of tert-butylimines derived from pyrazines. This approach allows for efficient formation of the desired imidazo compounds under mild conditions .
  3. Multicomponent Reactions: This strategy combines multiple reactants in a single reaction vessel to form complex products, which can simplify the synthesis pathway and improve efficiency .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time. The use of palladium-catalyzed cross-coupling reactions has also been explored to facilitate the formation of more complex derivatives of imidazo[1,2-a]pyrazines .

Molecular Structure Analysis

Structure

The molecular structure of 8-chloro-6-methylimidazo[1,2-a]pyrazine can be represented as follows:

  • Chemical Formula: C7H6ClN3
  • Molecular Weight: 171.59 g/mol
  • Structural Representation:
    Chloro group at position 8 and methyl group at position 6 on the imidazo 1 2 a pyrazine ring\text{Chloro group at position 8 and methyl group at position 6 on the imidazo 1 2 a pyrazine ring}

Data

The compound exhibits a fused bicyclic structure where the imidazole ring shares two carbon atoms with the pyrazine ring. This structural arrangement contributes to its chemical reactivity and biological properties.

Chemical Reactions Analysis

Reactions

8-Chloro-6-methylimidazo[1,2-a]pyrazine is known to participate in various chemical reactions:

  1. Electrophilic Substitution: The presence of electron-withdrawing groups like chlorine enhances electrophilic attack on the aromatic system.
  2. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions, allowing for the functionalization of the compound.
  3. Metalation Reactions: This compound can undergo metalation, which facilitates further synthetic transformations leading to more complex derivatives .

Technical Details

These reactions are often conducted under controlled environments using solvents that stabilize intermediates or enhance reaction rates. Catalysts may also be employed to optimize yields and selectivity.

Mechanism of Action

The mechanism by which 8-chloro-6-methylimidazo[1,2-a]pyrazine exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.

  • Biochemical Pathways: The compound may act as an inhibitor or modulator within cellular pathways, influencing processes such as ATPase activity or other metabolic functions.
  • Data Evidence: Studies have indicated that derivatives of imidazo[1,2-a]pyrazines exhibit significant biological activity against various pathogens and may possess therapeutic potential in treating diseases like cancer or bacterial infections .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid.
  • Melting Point: Specific melting point data may vary based on purity and crystalline form.

Chemical Properties

  • Solubility: Solubility in organic solvents varies; polar solvents typically dissolve these compounds better.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant Data

The compound's properties can significantly influence its reactivity and suitability for various applications in medicinal chemistry.

Applications

The scientific uses of 8-chloro-6-methylimidazo[1,2-a]pyrazine are diverse:

  1. Medicinal Chemistry: Explored for its potential as an antibacterial agent and its role in developing novel therapeutics targeting specific diseases.
  2. Biological Research: Used in studies investigating enzyme inhibition mechanisms and cellular signaling pathways.
  3. Pharmaceutical Development: Its derivatives are being evaluated for efficacy against various targets in drug discovery programs.
Introduction to Imidazo[1,2-a]pyrazine Scaffold in Medicinal Chemistry

Nomenclature and Structural Significance of 8-Chloro-6-methylimidazo[1,2-a]pyrazine

8-Chloro-6-methylimidazo[1,2-a]pyrazine (CAS 85333-43-3) is a bicyclic heteroaromatic compound with the molecular formula C₇H₆ClN₃ and a molecular weight of 167.60 g/mol. Its systematic IUPAC name reflects the fusion of imidazole and pyrazine rings, where numbering prioritizes the pyrazine nitrogen at position 1. The chlorine atom occupies position 8, while the methyl group resides at position 6 [1] [4].

Table 1: Fundamental Chemical Identifiers of 8-Chloro-6-methylimidazo[1,2-a]pyrazine

PropertyValue
CAS Number85333-43-3
Molecular FormulaC₇H₆ClN₃
Molecular Weight167.60 g/mol
SMILESCC1=NC=C[N]2C1=NC(=C2)Cl
InChI KeyZZPUXAQVYFAAMQ-UHFFFAOYSA-N

Structurally, the chloro substituent at C-8 withdraws electrons, reducing electron density at adjacent positions and influencing hydrogen-bonding interactions with biological targets. Concurrently, the methyl group at C-6 contributes modest steric bulk and enhances lipophilicity. The fused ring system adopts a planar conformation, facilitating π-stacking interactions with aromatic residues in enzyme binding pockets. This geometry is stabilized by delocalized π-electrons across both rings, with bond lengths and angles consistent with aromatic character [1] [4] [8].

Computational analyses reveal key physicochemical properties: a topological polar surface area (TPSA) of 30.19 Ų, moderate lipophilicity (consensus Log P = 1.53), and aqueous solubility of 0.281 mg/mL. These parameters align with Lipinski’s rule of five (molecular weight <500, H-bond acceptors <10), predicting favorable oral bioavailability. The chloro and methyl groups synergistically balance solubility and membrane permeability, as evidenced by high gastrointestinal absorption and blood-brain barrier penetration scores in predictive models [4].

Historical Evolution of Imidazo[1,2-a]pyrazine Derivatives in Drug Discovery

Early research on imidazo[1,2-a]pyrazines focused on synthetic methodologies rather than bioactivity. Initial syntheses in the 1950s–1970s employed condensation of 2-aminopyrazines with α-haloketones, though yields were variable. A breakthrough came in 2005 with catalyst-free, solvent-free protocols, enabling efficient library synthesis [3] . This paved the way for systematic exploration of bioactivity.

The scaffold gained prominence in anti-infective research when high-throughput screening identified imidazo[1,2-a]pyrazine carboxamides as potent Mycobacterium tuberculosis inhibitors. This led to the development of telacebec (Q203), a clinical-stage QcrB inhibitor targeting cytochrome bc₁ complex in oxidative phosphorylation. Its efficacy against drug-resistant tuberculosis validated the scaffold’s potential [5]. Parallel efforts revealed derivatives with activity against Plasmodium falciparum and Staphylococcus aureus, though none reached clinical trials [8].

Table 2: Key Developments in Imidazo[1,2-a]pyrazine-Based Drug Discovery

Time PeriodDevelopment MilestoneTherapeutic Area
Pre-2000Synthetic route optimization via α-haloketone condensationsMethodological focus
2005–2010Catalyst-free, solvent-free synthesis protocols establishedEnabling broad screening
2011–2015Identification of nanomolar anti-tubercular carboxamidesInfectious diseases
2016–PresentTelacebec (Q203) enters Phase II clinical trialsTuberculosis therapeutics

Beyond anti-infectives, scaffold diversification yielded kinase inhibitors. For example, 3-aryl-imidazo[1,2-a]pyrazines demonstrated sub-micromolar inhibition of Aurora kinases (2010), while imidazo[1,5-a]pyrazines emerged as dual mTORC1/mTORC2 inhibitors (2011). These cases underscore the scaffold’s adaptability to diverse target classes [8].

Role of Halogenation and Alkyl Substituents in Bioactivity Optimization

Halogenation critically modulates the pharmacodynamics of imidazo[1,2-a]pyrazines. Electrophilic bromination occurs preferentially at C-3 using N-bromosuccinimide (NBS), while chlorine directs substitutions to C-5 and C-8 due to its moderate electron-withdrawing effect [3]. Chlorine at C-8, as in 8-chloro-6-methylimidazo[1,2-a]pyrazine, enhances binding affinity to hydrophobic enzyme pockets and improves metabolic stability by shielding reactive sites. Bromine offers similar benefits with greater steric impact, as seen in 8-bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine, which exhibits enhanced potency in cellular assays [7].

Methyl substituents serve dual roles: they fine-tune lipophilicity and act as metabolic anchors for oxidation to hydroxymethyl metabolites. At C-6, the methyl group increases log P by ~0.5 units compared to unsubstituted analogs, enhancing membrane permeability. This is evidenced by the 8-methyl analog (Log P = 1.69), which shows higher bioavailability than hydrogen-substituted derivatives [4] [9]. Crucially, methylation at C-3 or C-6 minimally distorts ring planarity, preserving π-stacking capacity.

Table 3: Impact of Substituents on Key Properties of Imidazo[1,2-a]pyrazine Derivatives

Substituent PatternConsensus Log PTPSA (Ų)Bioavailability ScoreKey Biological Effect
8-Chloro-6-methyl-1.5330.190.85Optimized anti-tubercular activity
8-Bromo-6-chloro-3-methyl-2.78*30.190.78Enhanced kinase inhibition
6,8-Dimethyl-1.6930.190.91Improved membrane permeability
Unsubstituted core0.9730.190.55Baseline reference

*Estimated from analog data

Synergistic effects emerge when chloro and methyl groups occupy adjacent positions. In cytochrome bc₁ inhibitors, the 8-chloro-6-methyl pattern improved MIC₉₀ values against M. tuberculosis to <0.006 μM, outperforming monosubstituted analogs by 10-fold. This synergy arises from chloro-mediated target engagement and methyl-driven bioavailability, highlighting the strategic value of multi-substituted derivatives [5] [7]. Computational modeling confirms that chloro and methyl groups at C-8 and C-6 create complementary van der Waals interactions with residues in QcrB, reducing binding energy by ~2.3 kcal/mol compared to unsubstituted counterparts [4] [5].

Properties

CAS Number

143591-86-0

Product Name

8-chloro-6-methylimidazo[1,2-a]pyrazine

IUPAC Name

8-chloro-6-methylimidazo[1,2-a]pyrazine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c1-5-4-11-3-2-9-7(11)6(8)10-5/h2-4H,1H3

InChI Key

FXONOQAQNTUFFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CN=C2C(=N1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.